4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE
Overview
Description
4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the subsequent attachment of the ethylethanesulfonamido and methylpiperazinyl groups. Common reagents used in these reactions may include ethylamine, ethanesulfonyl chloride, and 4-methylpiperazine. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives with different functional groups attached. Examples include:
- N-(4-(4-METHYLPIPERAZIN-1-YL)PHENYL)BENZAMIDE
- 4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE
Uniqueness
The uniqueness of 4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
4-[ethyl(ethylsulfonyl)amino]-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-4-26(30(28,29)5-2)21-10-6-18(7-11-21)22(27)23-19-8-12-20(13-9-19)25-16-14-24(3)15-17-25/h6-13H,4-5,14-17H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXJUBOZKDQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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